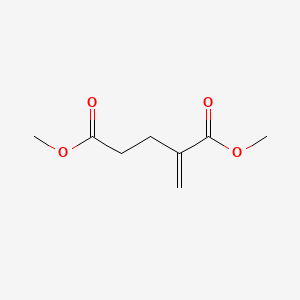

Dimethyl 2-methylenepentanedioate

概要

説明

Dimethyl 2-methylenepentanedioate, also known as dimethyl 2-methyleneglutarate, is an organic compound with the molecular formula C₈H₁₂O₄. It is a dimethyl ester of 2-methylenepentanedioic acid and is characterized by the presence of a methylene group attached to the second carbon of the pentanedioate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-methylenepentanedioate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methylenepentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the reaction of 2-methylenepentanedioic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This method also results in the formation of this compound with high yield.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of this compound precursors. This process involves the use of a metal catalyst such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to achieve optimal conversion rates.

化学反応の分析

Hydrolysis

Dimethyl 2-methylenepentanedioate can undergo hydrolysis in aqueous conditions to form the corresponding diacid. The presence of electron-withdrawing fluorine atoms influences the rate of hydrolysis, potentially stabilizing or destabilizing intermediates during the reaction.

Nucleophilic Substitution

The difluoro substituents on diethyl 2,2-difluoro-4-methylenepentanedioate can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms under appropriate conditions, enabling the synthesis of derivatives with varied functionalities.

Diels-Alder Reactions

This compound can serve as a dienophile in Diels-Alder reactions with 1,3-dienes, leading to the formation of functionalized cyclohexene products .

Michael Addition

In a three-component cascade reaction, the α-C of EDAMs serves as a nucleophilic site to attack the C═C bond of compounds through a Michael addition reaction, followed by the loss of one molecule of NH(Me)2 promoted by a base to produce intermediates .

Reaction with Organolithium Compounds and Grignard Reagents

Organolithium compounds and Grignard reagents react with dimethylformamide (DMF) to give aldehydes after hydrolysis in a reaction called Bouveault aldehyde synthesis .

Derivatization

This compound can be used to generate di-alkylphosphinic acid, which can be immediately methylated to give a compound as a mixture of diastereomers .

Gas-Phase Oxidation

Simplified gas-phase oxidation scheme for DMS, DMSO, and DMDS .

| Reactant | Oxidant | Products |

|---|---|---|

| DMS | OH | addition, abstraction, isomerization |

| DMSO | OH | product formation and aerosol formation |

| DMDS | OH | CH3S radical, SO2, MSA, and sulfate |

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl malonate | No fluorine substituents | Basic ester structure |

| Dimethyl 2-chloro-4-methylenepentanedioate | Contains chlorine instead of fluorine | Chlorine's larger size affects reactivity |

| Dimethyl 2-hydroxy-4-methylenepentanedioate | Hydroxyl group instead of difluoro | Enhanced hydrogen bonding capability |

| Diethyl 2-(perfluorophenyl)malonate | Perfluorinated aromatic system | Significant lipophilicity due to aromaticity |

Dimethyl 2,2-difluoro-4-methylenepentanedioate's combination of difluoro substitution and methylene functionality provides distinct reactivity and biological profiles compared to these similar compounds.

科学的研究の応用

Scientific Research Applications

Dimethyl 2-methylenepentanedioate is utilized in several key areas:

1. Organic Synthesis:

- It serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

2. Biological Research:

- The compound is studied for its potential biological activities, particularly in enzyme inhibition and anticancer properties. Research indicates that it can act as an inhibitor for tubulin polyglutamylases, which are essential for microtubule dynamics.

3. Pharmaceutical Development:

- Ongoing studies explore its potential as a precursor for pharmaceutical compounds, especially in developing drugs targeting specific metabolic pathways .

4. Industrial Applications:

- This compound is used in the production of polymers and other industrial chemicals, particularly in coatings where it improves the solubility of resins .

Case Study 1: Inhibition of Tubulin Polyglutamylases

A study evaluated the inhibitory effects of this compound on tubulin polyglutamylases. The results indicated significant inhibition with an IC50 value of approximately 150 µM , suggesting its potential as a lead compound for drug development targeting microtubule-associated pathways.

Case Study 2: Anticancer Efficacy Assessment

Research assessing the anticancer efficacy of this compound involved various cancer cell lines, including breast and cervical cancer models. The MTT assay revealed that it significantly inhibited cell viability in a dose-dependent manner, with notable effects at concentrations as low as 10 µM . The mechanism was linked to oxidative stress induction leading to apoptosis in cancer cells.

Data Summary Table

| Biological Activity | Mechanism | IC50 Value | Cell Lines Tested |

|---|---|---|---|

| Enzyme Inhibition | Tubulin Polyglutamylases | 150 µM | N/A |

| Anticancer Activity | Induction of Apoptosis | 10 µM | Breast, Cervical Cancer |

| Antimicrobial Activity | Potential (needs further study) | N/A | Various Bacterial Strains |

作用機序

The mechanism of action of dimethyl 2-methylenepentanedioate involves its interaction with various molecular targets. The methylene group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products that exert biological or chemical effects.

類似化合物との比較

Similar Compounds

Dimethyl 2-methylpentanedioate: Similar structure but lacks the methylene group.

Dimethyl 2-methyleneglutarate: Another name for dimethyl 2-methylenepentanedioate.

Dimethyl 2-methylideneglutarate: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

This compound is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.

生物活性

Dimethyl 2-methylenepentanedioate (DMMPD) is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of DMMPD, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ester derivative with the molecular formula C₇H₁₂O₄. It can be synthesized through several methods, including the reaction of dimethyl malonate with appropriate catalysts or reagents. The synthesis often involves the use of alkyl halides or other reactive intermediates to achieve the desired methylene group insertion.

Biological Activity Overview

The biological activity of DMMPD has been investigated in various studies, focusing on its potential as an inhibitor in biochemical pathways and its effects on cellular processes.

- Enzyme Inhibition : DMMPD has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it was incorporated into studies examining its role as a phosphinic acid-based inhibitor against tubulin polyglutamylases, which are crucial for microtubule dynamics and cellular structure maintenance .

- Anticancer Properties : Recent research indicates that DMMPD and its derivatives exhibit cytotoxic effects against cancer cell lines. In vitro assays have demonstrated that DMMPD can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

- Antimicrobial Activity : Preliminary studies have suggested that DMMPD may possess antimicrobial properties, although detailed mechanisms remain to be elucidated. These findings warrant further investigation into its potential as a therapeutic agent against bacterial infections.

Case Study 1: Inhibition of Tubulin Polyglutamylases

In a study aimed at developing inhibitors for tubulin polyglutamylases, DMMPD was synthesized and evaluated for its inhibitory effects. The results indicated that DMMPD exhibited significant inhibition with an IC50 value of approximately 150 µM, demonstrating its potential as a lead compound in drug development targeting microtubule-associated pathways .

Case Study 2: Anticancer Efficacy Assessment

A comprehensive assessment of DMMPD's anticancer efficacy was conducted using various cancer cell lines, including breast and cervical cancer models. The MTT assay revealed that DMMPD significantly inhibited cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM. The study concluded that DMMPD's mechanism involves the induction of oxidative stress leading to apoptosis .

Data Summary Table

| Biological Activity | Mechanism | IC50 Value | Cell Lines Tested |

|---|---|---|---|

| Enzyme Inhibition | Tubulin Polyglutamylases | 150 µM | N/A |

| Anticancer Activity | Induction of Apoptosis | 10 µM | Breast, Cervical Cancer |

| Antimicrobial Activity | Potential (needs further study) | N/A | Various Bacterial Strains |

特性

IUPAC Name |

dimethyl 2-methylidenepentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLYMBMJTPDVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288491 | |

| Record name | 1,5-Dimethyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-44-3 | |

| Record name | 1,5-Dimethyl 2-methylenepentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。